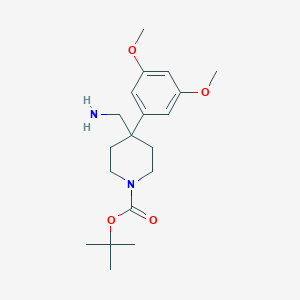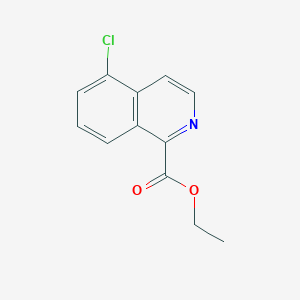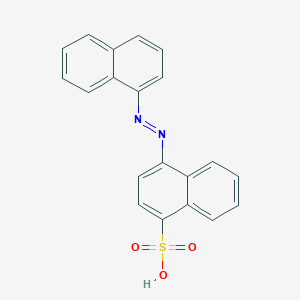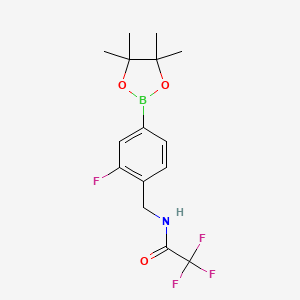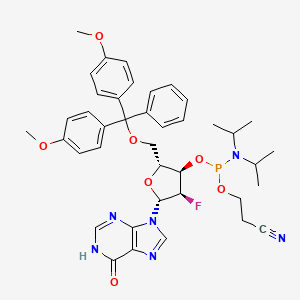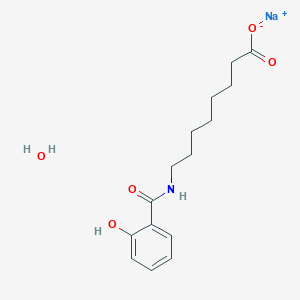
Sodium 8-(2-hydroxybenzamido)octanoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-(2-hydroxybenzamido)octanoate hydrate involves multiple steps:
Starting Material: Salicylamide reacts with ethyl chloroformate to produce an intermediate, 2H-benzo[e][1,3]oxazine-2,4(3H)-dione.
Intermediate Reaction: The intermediate then reacts with 8-bromooctanoic acid ethyl ester.
Hydrolysis: This reaction is followed by hydrolysis to obtain 8-(2-hydroxybenzamido)octanoic acid.
Final Product: Finally, 8-(2-hydroxybenzamido)octanoic acid reacts with sodium hydroxide to yield Sodium 8-(2-hydroxybenzamido)octanoate.
Industrial Production Methods
An alternative method involves reacting salicylamide with N,N’-carbonyl diimidazole to generate an intermediate, which then reacts with 8-bromoethyl caprylate. This is followed by hydrolysis and acidification to obtain the final product . This method avoids the use of genotoxic ethyl chloroformate, making it more environmentally friendly and suitable for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 8-(2-hydroxybenzamido)octanoate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium 8-(2-hydroxybenzamido)octanoate hydrate has several scientific research applications:
Chemistry: It is used as an absorption enhancer in various chemical formulations.
Biology: It enhances the permeability of cell membranes, facilitating the study of cellular processes.
Medicine: It is used to improve the oral bioavailability of drugs like insulin and heparin.
Industry: It is employed in the formulation of pharmaceuticals to enhance drug delivery.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(8-(2-hydroxybenzoyl)amino)caprylate
- N-(8-(2-hydroxybenzoyl)amino)caprylate Sodium
Uniqueness
Sodium 8-(2-hydroxybenzamido)octanoate hydrate is unique due to its high efficiency as an absorption enhancer and its ability to improve the bioavailability of macromolecules with poor oral absorption . Its environmentally friendly synthesis methods also make it a preferred choice in industrial applications .
Eigenschaften
Molekularformel |
C15H22NNaO5 |
|---|---|
Molekulargewicht |
319.33 g/mol |
IUPAC-Name |
sodium;8-[(2-hydroxybenzoyl)amino]octanoate;hydrate |
InChI |
InChI=1S/C15H21NO4.Na.H2O/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
VTANYONGSLUOCB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


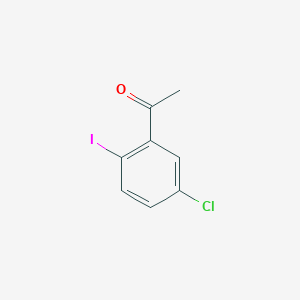
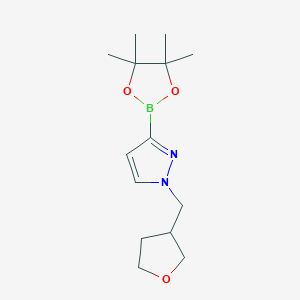
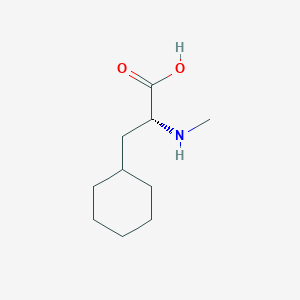
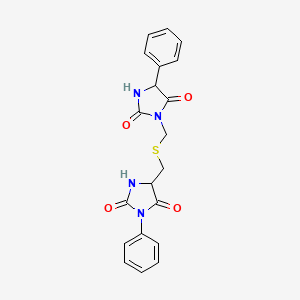
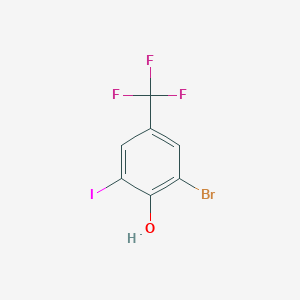


![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
